molecular formula C18H23N3O5 B1671380 Ethacridine lactate monohydrate CAS No. 6402-23-9

Ethacridine lactate monohydrate

Cat. No. B1671380
CAS RN: 6402-23-9
M. Wt: 361.4 g/mol
InChI Key: NYEPHMYJRNWPLA-UHFFFAOYSA-N
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Description

Ethacridine lactate monohydrate, also known as Acrinol, is an aromatic organic compound based on acridine . Its formal name is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate . It forms orange-yellow crystals with a melting point of 226 °C and has a stinging smell . It is primarily used as an antiseptic in solutions of 0.1% .


Synthesis Analysis

Ethacridine lactate monohydrate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The synthesis of these nanocarriers was confirmed using Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (PXRD), a thermogravimetric analysis (TGA), zetasizer, and a morphological analysis using Scanning Electron Microscopy and Atomic Force Microscopy .


Molecular Structure Analysis

The molecular formula of Ethacridine lactate monohydrate is C18H23N3O5 . It has a molecular weight of 361.398 g/mol .


Chemical Reactions Analysis

Ethacridine lactate monohydrate has been used in the formation of antibacterial nanocomposites . It was loaded onto functionalized graphene oxide, which was first functionalized with glucosamine .


Physical And Chemical Properties Analysis

Ethacridine lactate monohydrate forms yellow crystals from 90% EtOH/Et2O . Its solubility in H2O is 15% at 25o and 9% at 100o . Its solutions have a yellow fluorescence which is stable on boiling .

Scientific Research Applications

  • Antibacterial Properties

    • Field : Medical Biology
    • Application : Ethacridine lactate is used in combination with sulfamethoxazole to create functionalized graphene oxide nanocomposites with antibacterial properties .
    • Method : Graphene oxide is first functionalized with glucosamine, which as a carbohydrate moiety can render hydrophilic and biocompatible characters to the GO surface, and subsequently loaded with ethacridine lactate and sulfamethoxazole .
    • Results : The resulting nanoformulations had distinct, controllable physiochemical properties and were tested against a range of bacterial isolates .
  • Spectrophotometric Analysis

    • Field : Analytical Chemistry
    • Application : Ethacridine lactate is used in the development and validation of novel spectrophotometric methods for its determination in bulk .
    • Method : The developed methods are based on the formation of colored species by treating with Folin-Ciocalteau reagent (Redox reaction), 3-methyl 2-benzathiazolinone hydrazone in the presence of Ferric chloride (Oxidative coupling), or 1, 10 Phenanthroline in presence of Ferric chloride (Oxidation followed by complexation) .
    • Results : These methods were extended to the analysis of pharmaceutical preparations and results are compound with the reference method (USP) .
  • Bioactivity and Structure-Function Analysis

    • Field : Biochemistry
    • Application : Ethacridine lactate is used in bioactivity, structure and function analysis .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antiseptic and Abortifacient Activities

    • Field : Pharmacology
    • Application : Ethacridine is used as an antiseptic and also as an agent for second trimester abortion .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Ethacridine intercalates DNA, increases levels of prostaglandin E (PGE), decreases excretion of estriol, and can induce fetal death in pregnant females .
  • ELISA and SDS

    • Field : Biochemistry
    • Application : Ethacridine lactate monohydrate is used in Enzyme-Linked Immunosorbent Assay (ELISA) and Sodium Dodecyl Sulfate (SDS) applications .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Antiseptic

    • Field : Pharmacology
    • Application : Ethacridine lactate monohydrate is primarily used as an antiseptic in solutions of 0.1%. It is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci, but ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Intraamniotic Injection for Second-Trimester Induction of Labor

    • Field : Obstetrics
    • Application : Ethacridine lactate monohydrate is used as an agent for second trimester abortion . Up to 150 ml of a 0.1% solution is instilled extra-amniotically using a foley catheter .
    • Method : After 20 to 40 hours, ‘mini labor’ ensues . In China, an intra-amniotic method has also been used .
    • Results : Ethacridine as an abortifacient is found to be safer and better tolerated than 20% hypertonic saline .
  • Antibacterial Activities

    • Field : Immunology
    • Application : Ethacridine enhances the anti-bacterial activities of our immune system .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEPHMYJRNWPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

442-16-0 (Parent)
Record name Ethacridine lactate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046274
Record name Ethacridine lactate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethacridine lactate monohydrate

CAS RN

6402-23-9
Record name Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6402-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethacridine lactate monohydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethacridine lactate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethacridine lactate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHACRIDINE LACTATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
A Salama-Müller, N Roese - Natural Product …, 2023 - journals.sagepub.com
… Ethacridine lactate monohydrate has antiseptic-bacteriostatic … Ethacridine lactate monohydrate also acts as an … Thereby, ethacridine lactate monohydrate reduces abdominal cramps …
Number of citations: 2 journals.sagepub.com
A Mirocki, A Sikorski - Materials, 2020 - mdpi.com
… A commonly available drug, ethacridine lactate monohydrate (acrinol) exhibits antiviral properties and is helpful in curing suppurating infections, inflamed wounds, burns, as well as …
Number of citations: 5 www.mdpi.com
A Mirocki, A Sikorski - Crystals, 2020 - mdpi.com
… a commonly-used drug known as acrinol (ethacridine lactate monohydrate; trade name: rivanol). … Furthermore, ethacridine lactate monohydrate is also used illegally as a highly effective …
Number of citations: 7 www.mdpi.com
K Zils, M Wilhelm, T Reeh, S Bielack - Pediatric Hematology and …, 2012 - Taylor & Francis
… Topical therapy consisted of compresses with ethacridine lactate monohydrate and later on dexpanthenol. No systemic therapy other than standard leucovorin rescue (12× 15 mg/m2 …
Number of citations: 5 www.tandfonline.com
N Mehyar, A Mashhour, I Islam, S Gul… - SAR and QSAR in …, 2021 - Taylor & Francis
… The weak inhibitors otilonium bromide, caspofungin acetate, tolcapone, ethacridine lactate monohydrate, and diminazene aceturate did not fit in the binding site, and no docking scores …
Number of citations: 6 www.tandfonline.com
C Russell, S Melhorn - … Pharmaceutics: An International Guideline for the …, 2023 - Springer
Preparations for the oropharynx form a wide range, from the classical gargles and lozenges up to modern muco-adhesive forms, based on polymer technology. This chapter deals with …
Number of citations: 0 link.springer.com
GA Bubenik, GM Brown, LJ Grota - Endocrinology, 1975 - academic.oup.com
… One part of monkey antiserum was mixed with three parts of ethacridine lactate monohydrate (Rivanol-concentration 0.1354 g/100 ml) and stored in the refrigerator over night, the precipi…
Number of citations: 36 academic.oup.com
Ç GÜLTEKİN, G ULUKAN, S ÖZDEMİR… - Kafkas Üniversitesi …, 2020 - vetdergikafkas.org
In a female vervet monkey brought to our hospital with the complaint of anaphylactic shock depending on snake bite, a gangrenous wound was detected in right gluteal region and …
Number of citations: 3 vetdergikafkas.org
S ÖZDEMİR, ME İNCE, FE ÖZGENCİL - vetdergikafkas.org
In a female vervet monkey brought to our hospital with the complaint of anaphylactic shock depending on snake bite, a gangrenous wound was detected in right gluteal region and …
Number of citations: 5 vetdergikafkas.org
IV Lavrinenko, LV Shulha, ОО Peredera… - Regulatory …, 2021 - medicine.dp.ua
… The content of active substances in 1 ml of solution: 4.0 mg of ethacridine lactate monohydrate, 2.75 mg of methithioninium chloride, 2.0 mg of acriflavine chloride. “API MelaFix” (API …
Number of citations: 4 medicine.dp.ua

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